molecular formula C10H14N4O3S B2452426 7-(2-Ethoxyethyl)-3-methyl-8-sulfanyl-1,3,7-trihydropurine-2,6-dione CAS No. 476481-77-3

7-(2-Ethoxyethyl)-3-methyl-8-sulfanyl-1,3,7-trihydropurine-2,6-dione

Cat. No.: B2452426
CAS No.: 476481-77-3
M. Wt: 270.31
InChI Key: YGKSNZDZBQJPTH-UHFFFAOYSA-N
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Description

7-(2-Ethoxyethyl)-3-methyl-8-sulfanyl-1,3,7-trihydropurine-2,6-dione is a complex organic compound with a unique structure that includes an ethoxyethyl group, a methyl group, and a sulfanyl group attached to a purine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(2-Ethoxyethyl)-3-methyl-8-sulfanyl-1,3,7-trihydropurine-2,6-dione typically involves multiple steps. One common method starts with the preparation of the purine ring, followed by the introduction of the ethoxyethyl, methyl, and sulfanyl groups. The reaction conditions often include the use of specific solvents, catalysts, and temperature controls to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to control the reaction parameters precisely. The process might include steps such as purification through crystallization or chromatography to achieve the required quality for various applications.

Chemical Reactions Analysis

Types of Reactions

7-(2-Ethoxyethyl)-3-methyl-8-sulfanyl-1,3,7-trihydropurine-2,6-dione can undergo several types of chemical reactions, including:

    Oxidation: This reaction can modify the sulfanyl group to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to alter the oxidation state of the sulfur atom.

    Substitution: Various substituents can be introduced to the purine ring or the ethoxyethyl group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the reactions proceed efficiently.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups to the purine ring.

Scientific Research Applications

7-(2-Ethoxyethyl)-3-methyl-8-sulfanyl-1,3,7-trihydropurine-2,6-dione has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Industry: It may be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 7-(2-Ethoxyethyl)-3-methyl-8-sulfanyl-1,3,7-trihydropurine-2,6-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The ethoxyethyl and sulfanyl groups can play crucial roles in binding to these targets, influencing the compound’s biological activity. The pathways involved may include inhibition or activation of specific enzymes, leading to changes in cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 7-(2-Methoxyethyl)-3-methyl-8-sulfanyl-1,3,7-trihydropurine-2,6-dione
  • 7-(2-Propoxyethyl)-3-methyl-8-sulfanyl-1,3,7-trihydropurine-2,6-dione
  • 7-(2-Butoxyethyl)-3-methyl-8-sulfanyl-1,3,7-trihydropurine-2,6-dione

Uniqueness

The uniqueness of 7-(2-Ethoxyethyl)-3-methyl-8-sulfanyl-1,3,7-trihydropurine-2,6-dione lies in its specific combination of functional groups, which can confer distinct chemical and biological properties compared to its analogs. The ethoxyethyl group, in particular, may influence the compound’s solubility, reactivity, and interaction with biological targets, making it a valuable compound for various applications.

Properties

IUPAC Name

7-(2-ethoxyethyl)-3-methyl-8-sulfanylidene-9H-purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N4O3S/c1-3-17-5-4-14-6-7(11-10(14)18)13(2)9(16)12-8(6)15/h3-5H2,1-2H3,(H,11,18)(H,12,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGKSNZDZBQJPTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCN1C2=C(NC1=S)N(C(=O)NC2=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

476481-77-3
Record name 7-(2-ETHOXYETHYL)-8-MERCAPTO-3-METHYL-3,7-DIHYDRO-1H-PURINE-2,6-DIONE
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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